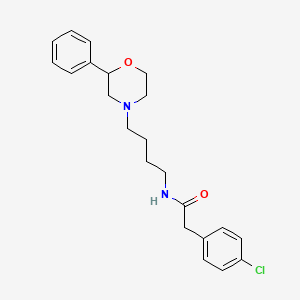

2-(4-chlorophenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

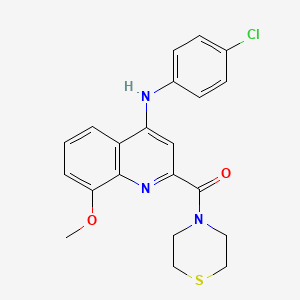

Compounds like 2-(4-chlorophenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide belong to a class of chemicals that often exhibit significant biological activity and are of interest in medicinal chemistry for their potential therapeutic applications. These compounds are usually characterized by their acetamide group attached to aromatic rings, which can influence their chemical behavior and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves reactions that form the acetamide linkage through the interaction of an amine with an acyl chloride or through other amide bond-forming techniques. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide is synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide, highlighting a method that could potentially be adapted for synthesizing the compound of interest under specific conditions to achieve the desired structural features (Tao Jian-wei, 2009).

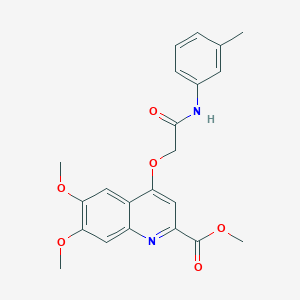

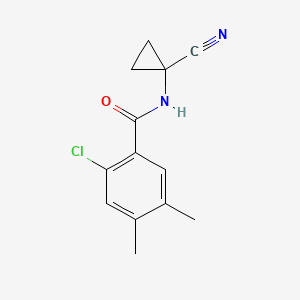

Molecular Structure Analysis

The molecular structure of acetamides is often investigated using X-ray crystallography, revealing how different substituents influence the overall geometry and molecular interactions. Compounds such as 2-Chloro-N-(2,4-dinitrophenyl) acetamide have been characterized, showing intramolecular hydrogen bonding and intermolecular interactions that dictate their crystal packing (P. Jansukra et al., 2021).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies have focused on the metabolism of chloroacetamide herbicides, which share a similar chemical structure to the specified compound, in human and rat liver microsomes. These herbicides, including acetochlor and butachlor, undergo complex metabolic activation pathways leading to potential carcinogenic products. The metabolism involves the production of specific acetamide derivatives, which are further metabolized to produce bioactivated compounds. This research provides insight into the enzymatic pathways involved and the differences between human and rat metabolisms, highlighting the role of cytochrome P450 isoforms in the process (Coleman et al., 2000).

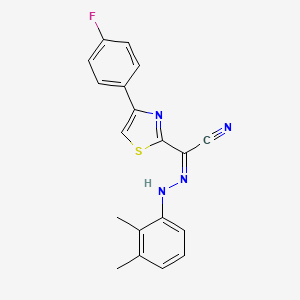

Synthesis and Antibacterial Activity

Research on the synthesis and antibacterial activity of acetamide derivatives, including those structurally related to the compound , has been conducted. These studies aim to develop new chemical entities targeting bacterial infections. For instance, the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents show moderate to good activity against both gram-positive and gram-negative bacteria. This research emphasizes the importance of structural and physicochemical parameters in enhancing the antibacterial efficacy of acetamide derivatives (Desai et al., 2008).

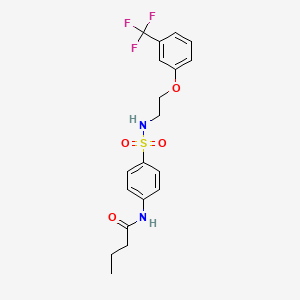

Molecular Structures and Supramolecular Assembly

Investigations into the crystal structures and supramolecular assembly of chlorophenyl acetamide derivatives reveal insights into their chemical properties and potential applications. Studies such as those by Hazra et al. (2014) analyze the hydrogen bond interactions and crystal packing, offering foundational knowledge for designing compounds with desired physical and chemical characteristics (Hazra et al., 2014).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical (NLO) properties of crystalline acetamide structures, including polarization effects of their environment, have been conducted. These studies aim to understand the linear and nonlinear optical behavior of such compounds, highlighting their potential applications in photonic devices like optical switches, modulators, and for optical energy applications. The research underscores the significance of these compounds in advancing optical technologies (Castro et al., 2017).

properties

IUPAC Name |

2-(4-chlorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O2/c23-20-10-8-18(9-11-20)16-22(26)24-12-4-5-13-25-14-15-27-21(17-25)19-6-2-1-3-7-19/h1-3,6-11,21H,4-5,12-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORXMYQRZQVMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)

![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)